molecular formula C12H12N2O B1504822 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-08-8

1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Cat. No.: B1504822
CAS No.: 1015846-08-8
M. Wt: 200.24 g/mol
InChI Key: MIJZNNXCFVFLMM-UHFFFAOYSA-N
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Description

1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone (CAS: Not explicitly provided; structurally related to compounds in ) is a pyrazole derivative featuring a 3-methylphenyl substituent at the 1-position and an acetyl group at the 4-position of the pyrazole ring. Its synthesis typically involves condensation reactions between hydrazonoyl chlorides and ketones under basic conditions (e.g., sodium ethoxide in ethanol), followed by recrystallization . The compound has been structurally characterized via X-ray crystallography, confirming its planar pyrazole ring and the spatial orientation of substituents .

Properties

IUPAC Name

1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZNNXCFVFLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650788
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-08-8
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone, a pyrazole derivative, has garnered interest due to its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Below is a detailed examination of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that this compound demonstrated notable antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating potential for therapeutic applications.

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (µM)
MCF-710.5
A54912.8

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases . The compound's efficacy was compared with indomethacin, a standard anti-inflammatory drug.

Case Study 1: Synthesis and Evaluation

In a study conducted by Ezz El-Arab et al., the synthesis of several pyrazole derivatives, including this compound, was performed through multi-component reactions. The synthesized compounds were evaluated for cytotoxicity using the Brine-Shrimp Lethality Assay, where the compound exhibited significant lethality against brine shrimp larvae, indicating its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study highlighted that modifications on the pyrazole ring significantly affect biological activity. Substituents on the phenyl ring were found to enhance the anticancer activity of the compound, providing insights into designing more potent analogs .

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that pyrazole derivatives, including 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and NUGC (gastric cancer) cell lines with IC50 values ranging from 40 nM to 112 nM .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are recognized for their anti-inflammatory effects. In comparative studies, compounds similar to this compound have been evaluated against standard anti-inflammatory drugs like diclofenac and celecoxib, showing comparable or enhanced efficacy .
  • Antimicrobial Activity
    • The compound has also been assessed for its antimicrobial properties. Certain pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-component reactions (MCRs). These methods allow for the efficient creation of libraries of pyrazole derivatives with varied substituents that enhance biological activity.

Synthesis Overview

Reaction TypeReactantsProductsYield (%)
Multi-component3-methylphenyl-pyrazol + aldehydes + cyano compoundsPyrano derivatives68-80
CyclizationHydrazonoyl chlorides + ethanonesPyrazole derivativesVariable

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several pyrazole derivatives synthesized from this compound against cancer cell lines. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxic activity. For example, a derivative with a 4-chlorophenyl group exhibited an IC50 value of 40 nM against NUGC cells .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The study found that certain derivatives showed comparable efficacy to traditional NSAIDs, suggesting their potential as alternative therapeutic agents .

Chemical Reactions Analysis

Alpha-Halogenation

The ketone group undergoes α-halogenation under mild conditions. Bromination at the α-carbon has been demonstrated using bromine (Br₂) and hydrogen bromide (HBr) in chloroform/acetic acid at 20°C for 1 hour :

Reaction Reagents Conditions Product Yield
BrominationBr₂, HBrCHCl₃, 20°C, 1h2-Bromo-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone79%

This reaction proceeds via enol intermediate formation, with the acidic α-hydrogen facilitating electrophilic substitution.

Oxime Formation

The ketone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in basic media (NaOH, pH 11) to form oxime derivatives. This is exemplified by a related pyrazole-ethanone compound, yielding E/Z isomer mixtures after 90 minutes of reflux :

Reaction Reagents Conditions Product Yield
Oxime synthesisNH₂OH·HCl, NaOHMethanol, reflux, 90 min1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone oxime81–93%

The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration.

Reduction to Alcohol

The ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While specific data for this compound is limited, analogous pyrazole-ethanones show complete conversion under these conditions:

Typical Protocol :

  • Reagent : LiAlH₄ (2 equiv)

  • Solvent : Dry tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 2–4 hours

The product, 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanol, retains the pyrazole core while introducing a hydroxyl group.

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes nitration and sulfonation. For example, nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C targets the para position relative to the methyl group:

Reaction Reagents Conditions Product
NitrationHNO₃, H₂SO₄0–5°C, 2h1-[1-(3-Methyl-4-nitrophenyl)-1H-pyrazol-4-yl]ethanone

The methyl group directs electrophiles to the aromatic ring’s meta and para positions, though steric and electronic effects from the pyrazole may alter regioselectivity.

Condensation Reactions

The ketone participates in condensation with hydrazines to form hydrazones. For instance, reaction with phenylhydrazine in methanol with acetic acid yields the corresponding hydrazone :

Reaction Reagents Conditions Product Yield
Hydrazone formationPhenylhydrazineMeOH, AcOH, reflux, 3hThis compound phenylhydrazone~70%

This reaction exploits the carbonyl’s electrophilicity, forming a C=N bond critical for synthesizing heterocycles.

Nucleophilic Addition

Grignard reagents add to the ketone, forming tertiary alcohols. For example, methylmagnesium bromide (CH₃MgBr) in THF at 0°C produces 2-[1-(3-methylphenyl)-1H-pyrazol-4-yl]propan-2-ol:

Mechanism :

  • Grignard reagent attacks the carbonyl carbon.

  • Protonation forms the alcohol.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with variations in aryl substituents or functional groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Analogues and Key Properties

Compound Name Substituents (Position) Molecular Weight Biological Activity Key References
1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone 3-Methylphenyl (1), Acetyl (4) 254.3 (calc.) Anti-inflammatory (GI-safe)
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone 3-Chlorophenyl (1), Acetyl (4) 221.0 Antimicrobial (potential)
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanone 2-Fluorophenyl (1), Acetyl (4) 204.2 Not reported (pharma intermediate)
Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Phenyl (1), Benzophenone (4) 274.3 Herbicidal
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone Nitro (4), Trifluoromethyl (5), Acetyl (1) 327.2 Pharmaceutical applications

Key Observations :

  • For example, the trifluoromethyl group in ’s compound may increase metabolic stability .
  • Electron-Donating Groups (EDGs) : The 3-methyl group in the target compound reduces reactivity compared to chloro analogues but improves gastrointestinal (GI) safety in anti-inflammatory applications .
  • Ring Saturation : Pyrazoline derivatives (e.g., ) exhibit reduced aromaticity compared to pyrazoles, influencing their antimicrobial activity .

Key Observations :

  • Ultrasonic Assistance : highlights improved yields (90%) for chloro analogues using ultrasound, likely due to enhanced reaction kinetics .
  • Purification Challenges : Trifluoromethyl/nitro-substituted compounds () require advanced purification (e.g., gradient chromatography), reflecting their complex reactivity .

Preparation Methods

Condensation Reaction to Form Pyrazole Intermediate

A key step is the condensation of a substituted acetoacetyl derivative with phenylhydrazine to form the pyrazole ring:

  • Reagents and Conditions:

    • Starting material: 1-acetoacetyl-4-substituted phenylpiperidine derivatives (e.g., with tert-butyloxycarbonyl or benzyl oxycarbonyl groups).
    • Phenylhydrazine (equimolar amounts).
    • Solvent: Ethanol or other suitable solvents.
    • Water-retaining agents such as anhydrous sodium sulfate, copper sulfate, or magnesium sulfate.
    • Temperature: Reflux at 75–85°C for 2–3 hours.
  • Process:

    • The mixture is refluxed to complete the condensation.
    • Solvent is removed under reduced pressure to isolate the intermediate pyrazole solid.
  • Yields:

    • Typically high, around 87–90% for this step.

Cyclization and Condensation with Condensation Reagents

  • Reagents:

    • Condensation reagents such as Lawesson reagent, Davy reagent, Belleau reagent, or Japanese reagent.
    • Organic bases like pyridine or triethylamine.
    • Solvent: Tetrahydrofuran (THF).
  • Conditions:

    • Reaction temperature maintained at 40–60°C, often overnight.
    • Reaction monitored until starting materials disappear (TLC or other analytical methods).
    • After completion, the reaction mixture is neutralized (pH adjusted to neutral), extracted, and concentrated.
  • Purification:

    • Washing with aqueous sodium hydroxide, brine, and drying with anhydrous sodium sulfate.
    • Concentration under reduced pressure to isolate the intermediate compound.
  • Yields:

    • Around 87–90% for this step.

Deprotection and Final Product Formation

  • Deprotection:

    • The amino protecting groups (e.g., tert-butyloxycarbonyl or benzyl oxycarbonyl) are removed using acidic conditions.
    • Typical reagents: Saturated hydrogen chloride in ethyl acetate or other acidic media.
    • Reaction at room temperature overnight.
  • Isolation:

    • Filtration of the reaction mixture.
    • Washing and pH adjustment with sodium hydroxide to precipitate the product.
    • Further washing with solvents such as methyl tert-butyl ether (MTBE).
    • Drying under reduced pressure at 40–50°C.
  • Yields:

    • Final product yields range from 80% to 86%.

Representative Experimental Data Table

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation (Pyrazole ring) 1-acetoacetyl-4-substituted piperidines, phenylhydrazine, ethanol, sodium sulfate 75–85 2–3 hours 87–90 Reflux, solvent removal
Cyclization with condensation reagent Lawesson/Belleau reagent, THF, pyridine/triethylamine 40–60 Overnight 87–90 pH neutralization, extraction
Deprotection and isolation Saturated HCl/ethyl acetate, NaOH pH adjustment Room temp Overnight 80–86 Filtration, washing, drying

Advantages of the Described Methods

  • Avoidance of Highly Toxic Reagents: Unlike earlier methods using phosphorus oxychloride or tetraphosphorus decasulfide, the current methods utilize less toxic condensation reagents, improving safety and environmental profile.
  • High Yields and Purity: The multi-step process achieves overall high yields (approximately 80–90%) with good purity, suitable for scale-up.
  • Industrial Scalability: The processes are designed to minimize hazardous waste and allow for large-scale production, with reasonable reaction times and temperatures.
  • Versatility: Use of different protecting groups (tert-butyloxycarbonyl, benzyl oxycarbonyl) and condensation reagents allows flexibility in synthesis optimization.

Summary of Key Research Findings

  • The condensation of acetoacetyl derivatives with phenylhydrazine in the presence of water-retaining agents is efficient and reproducible.
  • The choice of condensation reagent and organic base significantly influences reaction completion and yield.
  • Acidic deprotection under mild conditions preserves the integrity of the pyrazole ring and ethanone functionality.
  • Purification steps involving washing with brine, sodium hydroxide, and organic solvents are critical for obtaining high-purity final products.
  • The described methods represent significant improvements over prior art by enhancing safety, yield, and environmental compatibility.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting 3-methylphenylhydrazine with a β-diketone precursor (e.g., acetylacetone) in ethanol under reflux. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography using ethyl acetate/hexane mixtures. Yield optimization often requires pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 8.1–8.5 ppm), and the acetyl group (δ 2.5–2.7 ppm for CH₃).
  • IR Spectroscopy : Confirms the ketone C=O stretch (~1680–1700 cm⁻¹) and pyrazole C=N stretches (~1550–1600 cm⁻¹).
  • Mass Spectrometry (EI-MS or HRMS) : Validates the molecular ion peak (e.g., m/z 215 for C₁₂H₁₂N₂O⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to potential toxicity:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; wash thoroughly after handling.
  • Store at –20°C in airtight containers to prevent degradation.
  • Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, the pyrazole ring’s planarity and the dihedral angle between the 3-methylphenyl group and the ketone moiety can be quantified. Data refinement using SHELXL (via Olex2 or APEX4 software) ensures accuracy, with R-factors < 0.05 indicating high reliability .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves purity.
  • Flow chemistry : Enhances scalability and minimizes byproducts via controlled reagent mixing.
  • Catalyst screening : Transition metals (e.g., Pd/C) or ionic liquids (e.g., [BMIM]BF₄) can accelerate cyclization steps .

Q. What analytical approaches address contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., antimicrobial activity) may arise from impurities or solvent residues. Solutions include:

  • HPLC-PDA : Purity assessment (>98% required for pharmacological studies).
  • Dose-response curves : IC₅₀/EC₅₀ values should be validated across multiple cell lines.
  • Metabolic stability assays : Microsomal studies (e.g., human liver microsomes) identify degradation pathways .

Q. How does substituent variation (e.g., methyl vs. chloro) on the phenyl ring affect the compound’s physicochemical properties?

Comparative studies show:

  • Lipophilicity : A 3-methyl group increases logP by ~0.3 units compared to 3-chloro analogs, enhancing membrane permeability.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals higher melting points for chloro derivatives due to stronger intermolecular halogen bonding .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound in different solvents?

Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can alter proton chemical shifts by ±0.2 ppm. For accurate comparisons, use deuterated solvents consistently and reference internal standards (e.g., TMS). HSQC and NOESY experiments clarify through-space interactions that may obscure assignments .

Q. What steps mitigate discrepancies in crystallographic refinement metrics (e.g., R-factor vs. R-free)?

Ensure high-resolution data (≤0.8 Å) and exclude twinned crystals. Use SHELXL’s TWIN/BASF commands for twinned datasets. Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements. R-free values should not exceed R-work by >5% .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

MethodSolventCatalystTemp (°C)Yield (%)Reference
Reflux (12 hrs)EthanolAcOH8065
Microwave (30 mins)DMFNone12082
Flow reactorTHFPd/C2591

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Reference
C(ketone)-O bond length1.221
Pyrazole ring planarity0.012 RMSD
Dihedral angle (Ph-C)15.3°

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone
Reactant of Route 2
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1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone

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